1,2-Dibromobutane

Description

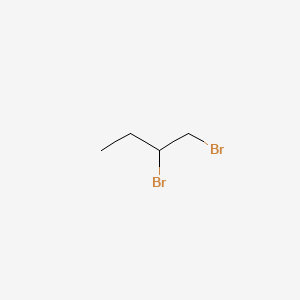

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2/c1-2-4(6)3-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWSZZHGSNZRMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870592 | |

| Record name | Butane, 1,2-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish liquid; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | alpha-Butylene dibromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.1 [mmHg] | |

| Record name | alpha-Butylene dibromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

533-98-2 | |

| Record name | 1,2-Dibromobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Butylene dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIBROMOBUTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1,2-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,2-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBROMOBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8471F50VJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of 1,2-dibromobutane

An In-depth Technical Guide to 1,2-Dibromobutane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 533-98-2), a versatile haloalkane intermediate in organic synthesis.

Molecular and Physical Properties

This compound is a chiral dihaloalkane existing as a pair of enantiomers.[1] It is typically supplied as a racemic mixture. The compound presents as a colorless to light-yellow liquid with a characteristically sweet odor.[1][2]

Physical Properties Data

The physical properties of this compound are summarized in the table below. Note that some variations in reported values exist in the literature, which may be attributed to different experimental conditions or purity levels.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈Br₂ | [3][4][5] |

| Molecular Weight | 215.91 g/mol | [6] |

| CAS Number | 533-98-2 | [3][7][8] |

| Appearance | Colorless to light yellow, clear liquid | [1][9][10] |

| Melting Point | -65 °C | [6][7][8][10][11] |

| -32 °C | [3] | |

| Boiling Point | 166 °C (at atmospheric pressure) | [9][12] |

| 59-60 °C (at 20 mmHg) | [6][7][10][11] | |

| Density | 1.789 g/mL at 25 °C | [7][8][10][11] |

| 1.80 g/mL at 20 °C | [9] | |

| 1.820 g/mL | [12] | |

| 2.017 g/mL | [6] | |

| Refractive Index (n₂₀/D) | 1.513 - 1.515 | [7][8][10] |

| 1.5141 | [4][11] | |

| Flash Point | >110 °C (>230 °F) | [4][7] |

| 113 °C | [9] | |

| Solubility | Miscible with alcohol.[7][10] Soluble in ether, benzene, and other non-polar solvents.[1][3] Reports on water solubility are conflicting, ranging from moderately soluble to insoluble.[1][3] |

Molecular Structure

The structure of this compound features a four-carbon chain with bromine atoms on the first and second carbon atoms.

Caption: Molecular structure of this compound.

Chemical Properties and Reactivity

This compound is a reactive compound widely used as an intermediate in organic synthesis.[3][13] Its reactivity is dominated by the two carbon-bromine bonds, which are susceptible to nucleophilic substitution and elimination reactions.

Key reaction pathways include:

-

Elimination Reactions: Treatment with strong bases, such as alcoholic potassium hydroxide (KOH) or sodium amide (NaNH₂), leads to dehydrohalogenation, forming unsaturated products like butenes or butynes.[13][14][15]

-

Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles to introduce different functional groups.[13]

-

Grignard Reactions: It can be used in the formation of organometallic reagents.[13]

-

Reductive Debromination: Reaction with zinc dust results in an elimination reaction to form 1-butene.[16]

Caption: Key reaction pathways of this compound.

Experimental Protocols

Synthesis of this compound via Bromination of 1-Butene

This protocol describes a representative method for the synthesis of this compound, adapted from the general principle of alkene halogenation.[1]

Materials:

-

1-Butene (gas or condensed liquid)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Sodium thiosulfate solution (10% aqueous)

-

Sodium bicarbonate solution (5% aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, ice bath, separatory funnel

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and condenser, dissolve 1-butene in anhydrous dichloromethane and cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel with constant stirring. The characteristic red-brown color of bromine should disappear as it reacts. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 10% sodium thiosulfate solution (to remove unreacted bromine), 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent (dichloromethane) by rotary evaporation.

-

The crude product can be purified by vacuum distillation (e.g., at 59-60 °C/20 mmHg) to yield pure this compound.[10][11]

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

| Spectroscopy Type | Key Features and Wavenumbers/Shifts | Reference(s) |

| ¹H NMR | Data available, shows characteristic signals for the protons on the butane backbone influenced by the adjacent bromine atoms. | [17] |

| ¹³C NMR | Expected to show four distinct signals corresponding to the four non-equivalent carbon atoms in the molecule. | |

| Infrared (IR) Spectroscopy | C-H stretching: ~2850-2975 cm⁻¹. C-H bending: ~1270-1470 cm⁻¹. C-Br stretching: ~550-750 cm⁻¹. The fingerprint region (<1500 cm⁻¹) is unique to the molecule. | [18][19] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 214, 216, 218 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:2:1 ratio). Fragmentation patterns would involve the loss of Br and C₂H₅ radicals. | [18] |

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a laboratory setting.[5]

-

Hazards: Harmful if swallowed, inhaled, or in contact with skin.[5][9] It causes skin, eye, and respiratory system irritation.[8][10][20] It is also a combustible liquid.[20]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[20] Use in a well-ventilated area or with a suitable respirator.[20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and incompatible substances.[2][10] Recommended storage temperature is 2-8°C.[7][10]

-

First Aid: In case of contact, wash skin with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[20] Seek medical attention if symptoms persist.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound | C4H8Br2 | CID 10792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. far-chemical.com [far-chemical.com]

- 7. This compound | 533-98-2 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. This compound | 533-98-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. This compound [stenutz.eu]

- 13. nbinno.com [nbinno.com]

- 14. brainly.in [brainly.in]

- 15. The major product of the reaction of 1,2 dibromobutane and excess NaNH2 i.. [askfilo.com]

- 16. quora.com [quora.com]

- 17. This compound(533-98-2) 1H NMR [m.chemicalbook.com]

- 18. Butane, 1,2-dibromo- [webbook.nist.gov]

- 19. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 1,2-Dibromobutane (CAS: 533-98-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dibromobutane (CAS Number: 533-98-2), a versatile dihaloalkane intermediate with significant applications in organic synthesis. This document details its physicochemical properties, spectroscopic profile, and key chemical reactions. Furthermore, it offers detailed experimental protocols for its synthesis and common transformations, including nucleophilic substitution, elimination, and Grignard reactions. Safety and handling information are also included to ensure its proper use in a laboratory setting. The guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H8Br2 | [2][3][4] |

| Molecular Weight | 215.91 g/mol | [2][5] |

| CAS Number | 533-98-2 | [2][5] |

| Appearance | Colorless to slightly pale-yellow liquid | [1] |

| Boiling Point | 166 °C | [3][4] |

| 59-60 °C at 20 mmHg | [5][6] | |

| Melting Point | -65.4 °C | [2][4] |

| Density | 1.789 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.5141 | [5] |

| Solubility | Insoluble in water; miscible with alcohol and ether.[5][7] | |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

| Technique | Data Summary |

| ¹H NMR | Spectra available in databases such as ChemicalBook.[8] |

| ¹³C NMR | Spectra available in databases such as SpectraBase.[9] |

| IR Spectroscopy | Infrared spectra are available in the NIST Chemistry WebBook[10] and SpectraBase[9]. |

| Mass Spectrometry | Mass spectral data can be found in databases like SpectraBase.[9] |

Synthesis of this compound

From But-1-ene

A common and direct method for the synthesis of this compound is the electrophilic addition of bromine to but-1-ene.

Experimental Protocol:

-

Reaction Setup: In a fume hood, dissolve but-1-ene (1 equivalent) in a suitable inert solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

-

Addition of Bromine: Slowly add a solution of bromine (1 equivalent) in the same solvent to the stirred solution of but-1-ene from the dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts.

-

Reaction Monitoring: Monitor the reaction by observing the disappearance of the bromine color.

-

Work-up: Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by distillation.

From Acetylene

A multi-step synthesis starting from acetylene can also be employed to produce this compound.[11]

Experimental Protocol:

-

Formation of But-1-yne: In a three-necked flask equipped with a condenser and a dropping funnel, prepare a solution of sodium amide in liquid ammonia. Bubble acetylene gas through the solution to form sodium acetylide. Then, slowly add bromoethane to the reaction mixture to yield but-1-yne.

-

Reduction to But-1-ene: Dissolve the obtained but-1-yne in liquid ammonia and add sodium metal in small portions until a persistent blue color is observed, indicating the complete reduction to but-1-ene.

-

Bromination to this compound: Isolate the but-1-ene and perform bromination as described in section 3.1.

Key Chemical Reactions

This compound is a versatile reagent in organic synthesis, primarily undergoing nucleophilic substitution and elimination reactions.[12]

Nucleophilic Substitution

The bromine atoms in this compound can be displaced by a variety of nucleophiles to introduce different functional groups.

Experimental Protocol (Example with Sodium Azide):

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Nucleophile: Add sodium azide (2.2 equivalents) to the solution and heat the mixture with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent like diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Elimination Reactions

Treatment of this compound with a strong base typically leads to elimination reactions, forming alkenes. The use of excess strong base can lead to the formation of alkynes. For instance, reaction with excess sodium amide can produce 1-bromo-1-butene.[13]

Experimental Protocol (Example with Potassium Hydroxide):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

-

Addition of Base: Add a concentrated solution of potassium hydroxide in ethanol to the flask.

-

Reaction: Heat the mixture to reflux and stir for several hours.

-

Work-up: After cooling, pour the reaction mixture into water and extract the product with a low-boiling organic solvent (e.g., pentane).

-

Purification: Wash the organic extract with water, dry over a suitable drying agent, and carefully remove the solvent. The product distribution can be analyzed by gas chromatography.

Grignard Reaction

The bromine atoms in this compound can react with magnesium to form Grignard reagents, which are powerful nucleophiles for carbon-carbon bond formation.[12] However, the presence of two bromine atoms can lead to intramolecular reactions. Reaction with zinc can lead to 1-butene.[14]

Experimental Protocol:

-

Reaction Setup: All glassware must be rigorously dried. In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Initiation: Add a small crystal of iodine to activate the magnesium. Add a small amount of a solution of this compound in anhydrous diethyl ether from the dropping funnel. The reaction may need to be initiated by gentle warming.

-

Addition: Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting Grignard reagent solution should be used immediately in subsequent reactions.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable building block in the synthesis of a variety of organic molecules.[12] Its difunctional nature allows for the construction of cyclic compounds and the introduction of two functional groups. In the pharmaceutical industry, it can be used as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[7][15] For instance, it is used in the production of some anti-cancer drugs, sedatives, and muscle relaxants.[7] It also finds application in the agrochemical industry for the synthesis of insecticides and herbicides.[7]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

| Hazard | Description |

| Health Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes skin and serious eye irritation.[1] May cause respiratory irritation.[16] |

| Flammability | Combustible liquid.[16] |

| Incompatibilities | Strong oxidizing agents and strong bases.[17] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and a face shield.[17] Use in a well-ventilated area or with a suitable respirator.[16] |

| Storage | Store in a cool, dry, and well-ventilated place away from incompatible materials.[16] |

| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. |

Conclusion

This compound is a versatile and reactive chemical intermediate with significant utility in organic synthesis. Its ability to undergo a range of chemical transformations makes it a valuable tool for the construction of complex molecules in various fields, including drug discovery and materials science. Proper understanding of its properties, reaction protocols, and safety measures is essential for its effective and safe utilization in the laboratory.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. community.wvu.edu [community.wvu.edu]

- 7. researchgate.net [researchgate.net]

- 8. US3607962A - Process for the manufacture of acetylene - Google Patents [patents.google.com]

- 9. Chemistry 210 Experiment 8 [home.miracosta.edu]

- 10. scribd.com [scribd.com]

- 11. benchchem.com [benchchem.com]

- 12. homework.study.com [homework.study.com]

- 13. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 14. quora.com [quora.com]

- 15. brainly.com [brainly.com]

- 16. brainly.in [brainly.in]

- 17. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Stereoisomers and Chirality of 1,2-Dibromobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomerism and chirality of 1,2-dibromobutane, a halogenated hydrocarbon of significant interest in synthetic organic chemistry. The document delves into the molecular structure, the nature of its stereoisomers, and the analytical techniques employed for their characterization. Detailed experimental protocols for the synthesis of racemic this compound and general methodologies for chiral resolution and analysis are presented. Quantitative data on the physical properties of this compound are summarized for easy reference. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the stereochemistry of this versatile molecule.

Introduction to Stereoisomerism and Chirality

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. A key concept in stereochemistry is chirality, which refers to a geometric property of a molecule that is non-superimposable on its mirror image. Such non-superimposable mirror images are known as enantiomers. A molecule is typically chiral if it contains one or more stereocenters, most commonly a carbon atom bonded to four different substituents.

Enantiomers possess identical physical properties such as boiling point, melting point, and density. However, they exhibit different behavior when interacting with other chiral entities, including plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while its mirror image will rotate it by an equal magnitude in the counter-clockwise direction (levorotatory, (-)). A 50:50 mixture of two enantiomers is called a racemic mixture and is optically inactive.

Stereoisomers of this compound

This compound (C₄H₈Br₂) possesses a single chiral center at the second carbon atom (C2), which is bonded to a hydrogen atom, a bromine atom, an ethyl group (-CH₂CH₃), and a bromomethyl group (-CH₂Br). Due to the presence of this single stereocenter, this compound exists as a pair of enantiomers: (R)-1,2-dibromobutane and (S)-1,2-dibromobutane.

These two enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, with the exception of their interaction with plane-polarized light.

Quantitative Data

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈Br₂ | [3] |

| Molecular Weight | 215.91 g/mol | |

| Boiling Point | 166 °C (at 760 mmHg) | [3] |

| 59-60 °C (at 20 mmHg) | [4] | |

| Melting Point | -65 °C | [4] |

| Density | 1.789 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.5141 | [4] |

Experimental Protocols

Synthesis of Racemic this compound from But-1-ene

The synthesis of this compound is typically achieved through the electrophilic addition of bromine (Br₂) to but-1-ene.[5] The reaction proceeds via a cyclic bromonium ion intermediate, which is then attacked by a bromide ion.

Materials:

-

But-1-ene

-

Bromine (Br₂)

-

An inert solvent (e.g., dichloromethane or carbon tetrachloride)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Sodium thiosulfate solution (aqueous)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve but-1-ene in an inert solvent and cool the mixture in an ice bath.

-

Slowly add a solution of bromine in the same inert solvent to the stirred but-1-ene solution. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purify the crude this compound by distillation under reduced pressure to obtain the final product.

Chiral Resolution of Racemic this compound (General Approach)

The separation of the (R) and (S) enantiomers of this compound can be achieved through chiral resolution. A common method involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent.[6][7] Since this compound itself does not have acidic or basic functional groups suitable for salt formation, a derivatization step would be necessary to introduce such a handle. For instance, the racemate could be converted to a derivative containing a carboxylic acid or an amine group, which can then be resolved using a chiral base or acid, respectively.

General Protocol for Chiral Resolution via Diastereomeric Salt Formation:

-

Derivatization: Convert the racemic this compound into a suitable derivative (e.g., a carboxylic acid or an amine).

-

Salt Formation: React the racemic derivative with an enantiomerically pure chiral resolving agent (e.g., a chiral amine like (+)-α-phenylethylamine for a carboxylic acid derivative, or a chiral acid like (+)-tartaric acid for an amine derivative) in a suitable solvent. This will form a mixture of two diastereomeric salts.

-

Fractional Crystallization: Exploit the different solubilities of the diastereomeric salts to separate them by fractional crystallization. The less soluble diastereomer will crystallize out of the solution first.

-

Isolation and Purification: Isolate the crystallized diastereomer by filtration. The purity of the diastereomer can be enhanced by recrystallization.

-

Liberation of the Enantiomer: Treat the purified diastereomeric salt with an acid or a base to regenerate the chiral resolving agent and the enantiomerically enriched derivative.

-

Removal of Resolving Agent: Separate the enantiomerically enriched derivative from the resolving agent.

-

Conversion back to this compound: If necessary, convert the resolved derivative back to the enantiomerically pure this compound.

Analytical Characterization

Polarimetry is a technique used to measure the optical rotation of a chiral compound. The specific rotation [α] is a characteristic property of a chiral molecule and can be used to determine the enantiomeric excess (ee) of a sample.

General Procedure:

-

Prepare a solution of the this compound enantiomer of a known concentration in a suitable achiral solvent.

-

Fill a polarimeter cell of a known path length with the solution.

-

Measure the observed optical rotation (α) using a polarimeter at a specific temperature and wavelength (typically the sodium D-line, 589 nm).

-

Calculate the specific rotation using the formula: [α] = α / (c × l), where 'c' is the concentration in g/mL and 'l' is the path length in decimeters.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In a standard NMR experiment, enantiomers give identical spectra. However, in the presence of a chiral shift reagent, the enantiomers can be distinguished.[3][8] Chiral shift reagents are typically lanthanide complexes that can coordinate with the analyte, forming diastereomeric complexes that have different NMR spectra.

General Protocol:

-

Acquire a standard ¹H NMR spectrum of the racemic this compound in a suitable deuterated solvent.

-

Add a small amount of a chiral shift reagent (e.g., a europium or praseodymium complex of a chiral ligand) to the NMR tube.

-

Acquire a series of ¹H NMR spectra with increasing concentrations of the chiral shift reagent.

-

Observe the separation of signals corresponding to the two enantiomers. The enantiomeric excess can be determined by integrating the separated signals.

Chiral HPLC is a highly effective method for separating and quantifying enantiomers.[9][10] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

General Methodology:

-

Select a suitable chiral HPLC column based on the structure of this compound.

-

Develop a mobile phase (a mixture of solvents) that provides good separation of the enantiomers.

-

Inject a solution of the racemic this compound onto the column.

-

Detect the separated enantiomers as they elute from the column using a suitable detector (e.g., a UV detector).

-

The enantiomeric excess can be determined from the relative areas of the two peaks in the chromatogram.

Visualizations

References

- 1. Chapter 7: Questions Optical Activity [chem.ucalgary.ca]

- 2. homework.study.com [homework.study.com]

- 3. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. brainly.in [brainly.in]

- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 7. brainly.com [brainly.com]

- 8. researchgate.net [researchgate.net]

- 9. csfarmacie.cz [csfarmacie.cz]

- 10. phx.phenomenex.com [phx.phenomenex.com]

solubility of 1,2-dibromobutane in polar and non-polar solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-dibromobutane in a range of polar and non-polar solvents. Understanding the solubility of this halogenated alkane is critical for its application in organic synthesis, as a reaction medium, and in purification processes. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of solubility principles.

Core Concept: "Like Dissolves Like"

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. This compound (C₄H₈Br₂) is a polar molecule due to the presence of two electronegative bromine atoms. However, it also possesses a non-polar four-carbon alkyl chain. This dual character influences its solubility in different types of solvents.

In polar solvents , the dipole-dipole interactions between the solvent molecules and the C-Br bonds of this compound contribute to its solubility. In non-polar solvents , the dispersion forces between the butyl chain of this compound and the non-polar solvent molecules are the primary drivers of solubility.

Quantitative Solubility Data

While specific numerical solubility values for this compound are not extensively documented in publicly available literature, the following table summarizes the known qualitative and semi-quantitative solubility information.

| Solvent | Chemical Formula | Polarity | Solubility of this compound | Citation |

| Water | H₂O | Polar | Insoluble / Sparingly Soluble | [1][2][3] |

| Ethanol | C₂H₅OH | Polar | Miscible | [1][2][4] |

| Benzene | C₆H₆ | Non-polar | Soluble | |

| Ether (Diethyl ether) | (C₂H₅)₂O | Moderately Polar | Soluble |

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions.

Experimental Protocols

The following is a detailed methodology for determining the solubility of a liquid solute like this compound in various liquid solvents. This protocol is based on the widely accepted "shake-flask" method, which is considered a reliable technique for solubility measurement.[5][6]

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, hexane; high purity)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Pipettes and syringes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a glass vial. The presence of a distinct second phase of the solute is necessary to ensure saturation.

-

Securely cap the vials to prevent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours. This allows for the complete separation of the undissolved solute from the saturated solution.

-

-

Sampling and Analysis:

-

Carefully extract a known volume of the clear, saturated supernatant using a pipette or syringe. It is crucial to avoid disturbing the undissolved layer.

-

Immediately filter the sample using a syringe filter that is compatible with the solvent to remove any microscopic undissolved droplets.

-

Accurately weigh the filtered sample.

-

Dilute the sample with a suitable solvent to a concentration that falls within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated Gas Chromatograph (or other suitable analytical technique) to determine the concentration of this compound.

-

-

Data Calculation:

-

From the concentration of the analyzed sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).

-

Visualization of Solubility Principles

The following diagram illustrates the logical relationship between the properties of this compound and its expected solubility in polar and non-polar solvents.

References

Synthesis of 1,2-Dibromobutane from But-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,2-dibromobutane from the electrophilic addition of bromine to but-1-ene. The document outlines the reaction mechanisms, provides a comprehensive experimental protocol, and presents key quantitative data, including spectroscopic analysis of the final product.

Introduction

The synthesis of vicinal dihalides, such as this compound, is a fundamental transformation in organic chemistry. This reaction proceeds via the electrophilic addition of a halogen, in this case, bromine, across the double bond of an alkene. This compound serves as a versatile intermediate in various synthetic pathways, including the formation of diols, alkynes, and other functionalized butane derivatives, which are of interest in medicinal chemistry and materials science.

Reaction Mechanism

The addition of bromine to but-1-ene is a classic example of electrophilic addition. The reaction proceeds through a two-step mechanism. The electron-rich double bond of but-1-ene acts as a nucleophile, attacking the bromine molecule, which becomes polarized as it approaches the alkene. This leads to the formation of a key intermediate, which can be depicted in two ways: a classical carbocation intermediate and a more contemporary and widely accepted cyclic bromonium ion intermediate.

Carbocation Intermediate Pathway

In this model, the initial attack of the π-bond on the bromine molecule leads to the formation of a secondary carbocation at the more substituted carbon (C2) and a bromide ion. The bromide ion then acts as a nucleophile, attacking the carbocation to form the final product, this compound.

Caption: Carbocation intermediate pathway for the bromination of but-1-ene.

Bromonium Ion Intermediate Pathway

A more accurate representation of the mechanism involves the formation of a cyclic bromonium ion. In this pathway, the bromine atom simultaneously bonds to both carbon atoms of the original double bond, forming a three-membered ring. This intermediate is then attacked by the bromide ion in an anti-addition fashion, leading to the formation of this compound. This mechanism correctly explains the observed stereochemistry of the reaction.

Caption: Bromonium ion intermediate pathway for the bromination of but-1-ene.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound from but-1-ene.

Materials and Equipment

| Material/Equipment | Specifications |

| But-1-ene | ≥99% purity |

| Bromine | ≥99.5% purity |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% |

| Sodium bicarbonate | Saturated aqueous solution |

| Anhydrous magnesium sulfate | Granular |

| Round-bottom flask | 250 mL |

| Dropping funnel | 100 mL |

| Magnetic stirrer and stir bar | |

| Ice bath | |

| Separatory funnel | 250 mL |

| Rotary evaporator | |

| Distillation apparatus |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve but-1-ene (e.g., 5.6 g, 0.1 mol) in 50 mL of anhydrous dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Bromine: Prepare a solution of bromine (e.g., 16.0 g, 0.1 mol) in 25 mL of anhydrous dichloromethane and place it in the dropping funnel. Add the bromine solution dropwise to the stirred but-1-ene solution over a period of 30-45 minutes, maintaining the temperature between 0-5 °C. The characteristic reddish-brown color of bromine should disappear as it reacts.

-

Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature. The disappearance of the bromine color indicates the completion of the reaction. Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic byproducts.

-

Work-up and Isolation: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer from the aqueous layer. Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₄H₈Br₂ |

| Molecular Weight | 215.91 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 166-168 °C (at 760 mmHg) |

| Density | 1.789 g/mL at 25 °C |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 4.15 (m, 1H), 3.85 (m, 2H), 2.10 (m, 2H), 1.10 (t, 3H) |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 55.0, 38.5, 28.0, 11.5 |

| Infrared (IR) (neat) | ν (cm⁻¹): 2965, 2930, 2875 (C-H stretch), 1460, 1435 (C-H bend), 670, 560 (C-Br stretch) |

| Mass Spectrometry (MS) | m/z: 216 (M⁺), 218 (M⁺+2), 137, 135, 55 |

Safety Considerations

-

Bromine is highly corrosive, toxic, and causes severe burns. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

The reaction is exothermic and should be cooled appropriately to control the reaction rate.

This guide provides a comprehensive overview of the synthesis of this compound from but-1-ene. The detailed experimental protocol and spectroscopic data serve as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry.

Conformational Analysis of Vicinal Dibromides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the conformational analysis of vicinal dibromides, compounds containing bromine atoms on adjacent carbon atoms. Understanding the spatial arrangement of these molecules is crucial in various fields, including stereoselective synthesis, reaction mechanism elucidation, and drug design, as conformational preferences can significantly influence a molecule's reactivity and biological activity. This document details the theoretical underpinnings, experimental protocols, and computational approaches used to investigate the conformational landscape of these important chemical entities.

Core Concepts: The Gauche and Anti Conformers

Rotation around the central carbon-carbon single bond in vicinal dibromides gives rise to various rotational isomers, or conformers. The most significant of these are the staggered conformations, which are more stable than the eclipsed conformations due to minimized torsional strain. Within the staggered conformations, two key arrangements are of primary interest: the anti and gauche conformers.

-

Anti Conformer: In this arrangement, the two bromine atoms are positioned 180° apart with respect to the dihedral angle along the C-C bond. This conformation generally minimizes steric hindrance between the bulky bromine atoms.

-

Gauche Conformer: In this conformation, the bromine atoms have a dihedral angle of approximately 60°. While this brings the bromine atoms closer together, leading to potential steric repulsion, other electronic factors can influence its stability.

The equilibrium between the anti and gauche conformers is dictated by a combination of steric and electronic effects. While steric hindrance from the large bromine atoms would be expected to favor the anti conformation, a phenomenon known as the "gauche effect" can sometimes lead to a surprising stabilization of the gauche form. This effect is often attributed to hyperconjugation, where electron density is donated from a C-H or C-C σ bonding orbital into an adjacent C-Br σ* antibonding orbital. The gauche arrangement can provide a more favorable overlap for this stabilizing interaction.

The interplay of these factors means that the relative populations of the anti and gauche conformers can be sensitive to the substitution pattern on the carbon backbone and the surrounding solvent environment.

Caption: Equilibrium between anti and gauche conformers.

Quantitative Data Presentation

The conformational preferences of vicinal dibromides can be quantified through experimental measurements and computational chemistry. The following tables summarize key data for 1,2-dibromoethane and meso-2,3-dibromobutane.

Table 1: Conformational Data for 1,2-Dibromoethane in Various Solvents

| Solvent | Dielectric Constant (ε) | Jtrans (Hz) | Jgauche (Hz) | Mole Fraction (Gauche) | ΔE (gauche - anti) (kJ/mol) |

| Carbon Tetrachloride | 2.2 | 11.8 | 3.9 | 0.18 | 3.5 |

| Benzene | 2.3 | 11.7 | 4.0 | 0.20 | 3.2 |

| Chloroform | 4.8 | 11.5 | 4.2 | 0.25 | 2.6 |

| Dichloromethane | 9.1 | 11.3 | 4.4 | 0.30 | 2.1 |

| Acetone | 20.7 | 11.0 | 4.7 | 0.38 | 1.4 |

| Acetonitrile | 37.5 | 10.8 | 4.9 | 0.43 | 1.0 |

| Dimethyl Sulfoxide | 46.7 | 10.7 | 5.0 | 0.45 | 0.8 |

Table 2: Calculated Energy Difference for Conformers of meso-2,3-Dibromobutane

| Conformer Comparison | Energy Difference (kcal/mol) |

| Next Higher Energy - Lowest Energy | 1.4 |

Experimental Protocols

The determination of conformational equilibria in vicinal dibromides relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: Proton NMR (¹H NMR) spectroscopy is a powerful tool for determining the populations of different conformers in solution. The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. By measuring the observed, time-averaged coupling constant, the relative populations of the anti and gauche conformers can be determined.

Detailed Protocol for ¹H NMR Analysis:

-

Sample Preparation:

-

Dissolve a known quantity of the vicinal dibromide (typically 5-10 mg) in a deuterated solvent (0.5-0.7 mL) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium and should be selected based on the desired experimental conditions (see Table 1).

-

Ensure the sample is homogeneous. If necessary, gently warm the sample or use a vortex mixer to aid dissolution.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

-

Instrument Setup and Data Acquisition:

-

The NMR experiment should be performed on a high-field spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

-

Pulse width: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (can be increased for dilute samples)

-

-

Acquire the free induction decay (FID).

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals to determine the relative number of protons.

-

Carefully measure the coupling constants (³JHH) from the multiplet patterns of the relevant protons. This often requires spectral simulation or manual measurement of peak separations.

-

-

Calculation of Conformer Populations:

-

The observed vicinal coupling constant (Jobs) is a weighted average of the coupling constants in the anti (Ja) and gauche (Jg) conformers:

-

Jobs = XaJa + XgJg

-

-

Where Xa and Xg are the mole fractions of the anti and gauche conformers, respectively (Xa + Xg = 1).

-

The values for Ja and Jg are typically estimated from model compounds or theoretical calculations. For protons in a trans (anti) arrangement, Ja is in the range of 10-14 Hz, while for a gauche arrangement, Jg is typically 2-5 Hz.

-

By rearranging the equation, the mole fraction of the gauche conformer can be calculated:

-

Xg = (Ja - Jobs) / (Ja - Jg)

-

-

The energy difference (ΔG°) between the conformers can then be calculated using the following equation:

-

ΔG° = -RT ln(Xg / Xa)

-

-

Caption: Karplus equation relates coupling constants to dihedral angles.

Single Crystal X-ray Diffraction

Principle: X-ray crystallography provides a definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms can be determined, yielding accurate bond lengths, bond angles, and dihedral angles. This provides a snapshot of the molecule's conformation in the crystalline lattice.

Detailed Protocol for Small Molecule Crystallography:

-

Crystal Growth:

-

The primary challenge is to grow a single, high-quality crystal of the vicinal dibromide. Common techniques for small organic molecules include:

-

Slow Evaporation: Dissolve the compound in a suitable solvent (or solvent mixture) in a loosely covered container and allow the solvent to evaporate slowly over several days or weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: Slowly cool a saturated solution of the compound.

-

-

The choice of solvent is critical and often requires screening of various options.

-

-

Crystal Mounting and Data Collection:

-

A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. A full dataset consists of thousands of diffraction spots.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

-

The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

An initial model of the molecule is built into the electron density map.

-

The atomic positions and thermal parameters are refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns match closely.

-

The final refined structure provides precise atomic coordinates, from which dihedral angles and other geometric parameters can be calculated.

-

Computational Chemistry

Principle: Computational methods, such as molecular mechanics and quantum mechanics (e.g., Density Functional Theory - DFT), can be used to model the potential energy surface of a molecule and identify its stable conformers. These methods can also predict the relative energies of the conformers and the energy barriers between them.

Workflow for Conformational Analysis using Gaussian:

-

Molecule Building and Initial Optimization:

-

Build the structure of the vicinal dibromide using a molecular modeling software (e.g., GaussView).

-

Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM6).

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify all low-energy conformers. For a simple acyclic vicinal dibromide, this can be achieved by a potential energy surface (PES) scan, where the central C-C dihedral angle is rotated in small increments (e.g., 10-15 degrees), and a constrained geometry optimization is performed at each step.

-

In Gaussian, this can be set up using the Opt=ModRedundant keyword, specifying the dihedral angle to be scanned.

-

-

High-Level Re-optimization and Frequency Calculation:

-

Take the unique low-energy conformers identified in the conformational search and perform a full geometry optimization and frequency calculation at a higher level of theory, such as DFT with a suitable basis set (e.g., B3LYP/6-311+G(d,p)).

-

The frequency calculation confirms that the optimized structures are true energy minima (no imaginary frequencies) and provides thermodynamic data (e.g., Gibbs free energy).

-

-

Analysis of Results:

-

Compare the relative energies (e.g., electronic energy, enthalpy, or Gibbs free energy) of the optimized conformers to determine their relative stabilities.

-

Analyze the geometric parameters of the conformers, including the C-C-Br-Br dihedral angle.

-

The Boltzmann distribution can be used to calculate the expected population of each conformer at a given temperature based on their relative Gibbs free energies.

-

If desired, NMR coupling constants can be calculated for each conformer and a population-weighted average can be compared to the experimental value.

-

Caption: Workflow for computational conformational analysis.

Conclusion

The conformational analysis of vicinal dibromides is a multifaceted endeavor that combines experimental techniques and computational modeling. NMR spectroscopy provides invaluable information about the conformational equilibrium in solution, while single-crystal X-ray diffraction offers a precise snapshot of the solid-state structure. Computational chemistry complements these experimental methods by providing a theoretical framework for understanding the energetic landscape of the molecule. A thorough understanding of the conformational preferences of vicinal dibromides is essential for predicting their chemical behavior and for the rational design of molecules with desired properties in the fields of chemistry and drug development.

molecular weight and formula of 1,2-dibromobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dibromobutane, a significant halogenated hydrocarbon in various chemical syntheses. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and characterization, and discusses its applications and safety considerations.

Chemical Identity and Properties

This compound, also known as α-butylene dibromide, is a colorless to light yellow liquid.[1] Its chemical structure consists of a butane backbone with two bromine atoms substituted on the first and second carbon atoms.

Chemical Formula: C₄H₈Br₂[2][3][4]

Molecular Weight: 215.91 g/mol [3][5][6]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 533-98-2 | [2][3][4] |

| IUPAC Name | This compound | [7] |

| Synonyms | 1,2-Butylene Bromide, α-Butylene dibromide | [2][3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 195-196 °C; 59-60 °C at 20 mmHg | [2][6] |

| Melting Point | -32 °C to -65°C | [2][8] |

| Density | 1.789 - 1.997 g/mL at 25 °C | [2][5][6] |

| Refractive Index | 1.5141 - 1.540 at 20 °C | [2][6] |

| Solubility | Soluble in ethanol, benzene, and ether; Insoluble in water | [2][6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |

Synthesis and Reaction Pathways

This compound is a versatile intermediate in organic synthesis, primarily utilized in nucleophilic substitution and elimination reactions.[9] Its reactivity stems from the two bromine atoms, which act as leaving groups.[9]

A common synthetic route to this compound involves the bromination of 1-butene. This electrophilic addition reaction proceeds via a cyclic bromonium ion intermediate, leading to the anti-addition of two bromine atoms across the double bond.

Below is a logical workflow illustrating the synthesis of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 533-98-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 533-98-2 [chemicalbook.com]

- 6. 1,2-二溴丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C4H8Br2 | CID 10792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. far-chemical.com [far-chemical.com]

- 9. nbinno.com [nbinno.com]

Technical Guide: Physicochemical Properties of 1,2-Dibromobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point and density of 1,2-dibromobutane, a key intermediate in the synthesis of various organic compounds. The document outlines its core physical properties, details the experimental methodologies for their determination, and presents a logical workflow for these characterization processes.

Core Physicochemical Data

This compound (CAS No: 533-98-2) is a colorless to light yellow liquid.[1][2] Its key physical properties are summarized below. The variation in reported values can be attributed to differences in experimental conditions, such as pressure, and the purity of the sample.

Table 1: Boiling Point and Density of this compound

| Property | Value | Conditions |

| Boiling Point | 195-196 °C | Atmospheric Pressure |

| 166 °C | Not Specified | |

| 59-60 °C | 20 mmHg | |

| Density | 1.997 g/mL | 25 °C |

| 1.820 g/mL | Not Specified | |

| 1.792 g/mL | Not Specified | |

| 1.789 g/mL | 25 °C |

Experimental Protocols for Property Determination

Accurate determination of boiling point and density is crucial for the characterization and quality control of this compound. The following are standard laboratory protocols for these measurements.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile organic compound like this compound, several methods can be employed.

A. Micro-Boiling Point Determination

This method is suitable when only a small sample volume (a few milliliters) is available.[3]

-

Apparatus: A small test tube, a thermometer, a capillary tube (sealed at one end), a heating block or oil bath, and a magnetic stirrer.[3]

-

Procedure:

-

Place approximately 0.5 mL of the this compound sample into the test tube along with a small magnetic stirring bar.[3]

-

Invert the capillary tube (open end down) and place it inside the test tube containing the liquid.

-

Position the test tube in the heating block and clamp a thermometer such that its bulb is about 1 cm above the liquid surface.[3]

-

Begin gentle stirring and heating. Observe the liquid for boiling and the condensation of vapor on the test tube walls (refluxing).[3]

-

A rapid and continuous stream of bubbles will emerge from the inverted capillary as the boiling point is approached and the trapped air is expelled.[4]

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn up into the capillary tube.[4]

-

B. Boiling Point Determination by Distillation

This method is used when a larger volume of the liquid is available and also serves to purify the compound.[5][6]

-

Apparatus: A round-bottom flask, a distillation head with a condenser, a thermometer, a receiving flask, and a heating mantle.

-

Procedure:

-

Place the this compound sample in the round-bottom flask.

-

Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[6]

-

Heat the flask to bring the liquid to a boil. The vapor will rise, and upon reaching the thermometer, the temperature reading will increase and then stabilize.[6]

-

This stable temperature, at which the vapor is condensing and being collected in the receiving flask, is the boiling point of the liquid.[6]

-

Density is defined as the mass of a substance per unit volume.[7][8]

A. Pycnometry (Gravimetric Method)

This is a highly accurate method for determining the density of liquids.

-

Apparatus: A pycnometer (a glass flask with a specific, known volume), and an analytical balance.[9]

-

Procedure:

-

Carefully clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are present. The temperature of the liquid should be controlled and recorded.

-

Weigh the filled pycnometer.

-

The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[2][9]

-

B. Hydrometry

A simpler, direct-reading method for density measurement.

-

Apparatus: A hydrometer and a graduated cylinder large enough for the hydrometer to float freely.[8]

-

Procedure:

-

Fill the graduated cylinder with a sufficient amount of this compound.

-

Gently lower the hydrometer into the liquid until it floats.

-

Read the density value from the calibrated scale on the hydrometer stem at the point where the surface of the liquid meets it.[8]

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the characterization of the physical properties of a liquid organic compound such as this compound.

Caption: Experimental workflow for determining the boiling point and density of this compound.

References

- 1. phillysim.org [phillysim.org]

- 2. quora.com [quora.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. vernier.com [vernier.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. knowledge.reagecon.com [knowledge.reagecon.com]

- 8. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 9. matestlabs.com [matestlabs.com]

An In-Depth Technical Guide to the Safety, Handling, and Disposal of 1,2-Dibromobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and disposal of 1,2-dibromobutane (CAS No. 533-98-2). The following sections detail the compound's properties, associated hazards, recommended safety protocols, and emergency procedures to ensure the well-being of laboratory personnel and environmental protection.

Compound Identification and Properties

This compound is a halogenated hydrocarbon primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its physical and chemical properties are summarized in the tables below.

Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₈Br₂ | [1][2] |

| Molecular Weight | 215.91 g/mol | [3][4][5][6] |

| Appearance | Colorless to light yellow liquid | [1][7] |

| Odor | Sweetish odor | |

| Melting Point | -65 °C | [3] |

| Boiling Point | 166 °C (at 760 mmHg); 59-60 °C (at 20 mmHg) | [3] |

| Density | 1.789 g/mL at 25 °C | |

| Refractive Index | 1.5141 at 20 °C | |

| Vapor Pressure | 2.51 mmHg at 25°C | [2] |

| Solubility | Insoluble in water; miscible with alcohol, ethanol, benzene, and ether.[1] |

Chemical Properties of this compound

| Property | Description | References |

| Structure | A four-carbon chain with bromine atoms on adjacent carbons (vicinal dihalide). | |

| Reactivity | Highly reactive in nucleophilic substitution and elimination reactions due to the two bromine atoms. It can react with strong bases and oxidizing agents. | |

| Decomposition | Thermal decomposition can release toxic and corrosive fumes of hydrogen bromide and carbon oxides. |

Safety and Hazards

This compound is a hazardous substance that requires careful handling. The primary hazards are summarized in the table below.

Hazard Classification

| Hazard Class | GHS Classification | References |

| Acute Toxicity, Oral | Category 4: Harmful if swallowed. | [5] |

| Acute Toxicity, Dermal | Category 4: Harmful in contact with skin. | [5] |

| Acute Toxicity, Inhalation | Category 4: Harmful if inhaled. | |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [5] |

| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation. | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. |

Toxicological Information

Presumed Metabolic Activation and Toxicity Pathway:

Based on the metabolism of similar short-chain halogenated hydrocarbons like 1,2-dibromoethane, the toxicity of this compound is likely due to its metabolic activation into reactive intermediates.[3] The presumed pathway involves two main routes:

-

Oxidative Metabolism: Cytochrome P450 (CYP450) enzymes in the liver can oxidize this compound to form a reactive bromo-aldehyde intermediate. This electrophilic species can then form covalent adducts with cellular macromolecules like proteins and DNA, leading to cytotoxicity and genotoxicity.[3]

-

Conjugative Metabolism: this compound can undergo conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This can lead to the formation of a reactive episulfonium ion intermediate, which is also capable of binding to DNA and causing mutations.[3]

Experimental Protocols

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

-

Keep containers tightly closed when not in use.

-

Store in a secondary containment tray to prevent spills from spreading.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

Minor Spill (<100 mL in a fume hood):

-

Alert personnel in the immediate area.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

-

Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

Major Spill (>100 mL or outside a fume hood):

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

If the spill is flammable, turn off all ignition sources.

-

Close the laboratory doors to contain the vapors.

-

Contact the institution's emergency response team and provide them with the identity and quantity of the spilled material.

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Disposal

This compound and materials contaminated with it must be disposed of as hazardous waste. Do not dispose of it down the drain or in the regular trash.

Waste Collection:

-

Collect all this compound waste in a dedicated, properly labeled, and sealed container for halogenated organic waste.

-

Do not mix with non-halogenated waste.

-

Store the waste container in a designated satellite accumulation area with secondary containment.

Disposal Methods:

The primary recommended method for the disposal of halogenated hydrocarbons is incineration at a licensed hazardous waste facility. However, for laboratory-scale waste, chemical degradation can be a viable option to render the compound less hazardous before disposal.

Experimental Protocol for Reductive Dehalogenation (Adaptable for this compound):

This protocol is based on the general principles of reductive dehalogenation of alkyl halides and should be optimized for this compound on a small scale before being implemented.

Materials:

-

This compound waste

-

Ethanol or isopropanol as a solvent

-

Zero-valent iron (Fe⁰) powder

-

Sodium bicarbonate (NaHCO₃)

-

Stir plate and stir bar

-

Reaction flask with a reflux condenser

-

Heating mantle

Procedure:

-

In a chemical fume hood, dissolve the this compound waste in a suitable alcohol solvent (e.g., ethanol) to a concentration of approximately 1-5%.

-

Add an excess of zero-valent iron powder (e.g., 5-10 molar excess relative to the dibromobutane).

-

Add a small amount of sodium bicarbonate to buffer the solution.

-

Assemble the reaction flask with a reflux condenser and place it on a stir plate with a heating mantle.

-

Heat the mixture to a gentle reflux with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC) by taking small aliquots periodically.

-

Continue the reflux until the this compound is no longer detectable by GC. This may take several hours.

-

Allow the mixture to cool to room temperature.

-

The resulting mixture, containing the debrominated organic compounds and iron salts, should be collected and disposed of as hazardous waste. While the primary hazardous component has been degraded, the byproducts and remaining solvent still require proper disposal.